molecular formula C23H21NO6S B2543831 (2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-(4-methylphenyl)sulfonylcarbamate CAS No. 866156-27-6

(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-(4-methylphenyl)sulfonylcarbamate

Cat. No.: B2543831
CAS No.: 866156-27-6
M. Wt: 439.48
InChI Key: OPBGVUBNYSHXTH-UHFFFAOYSA-N
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Description

(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-(4-methylphenyl)sulfonylcarbamate is a potent and selective inverse agonist of the Retinoic Acid Receptor-Related Orphan Receptor Gamma t (RORγt), a master transcriptional regulator of T-helper 17 (Th17) cell differentiation and function. Source This compound acts by binding to the ligand-binding domain of RORγt, thereby repressing its basal transcriptional activity and inhibiting the production of key pro-inflammatory cytokines, most notably interleukin-17 (IL-17). Source As such, it serves as a critical pharmacological tool for dissecting the RORγt/Th17 signaling axis in a wide range of autoimmune and inflammatory pathologies. Researchers utilize this molecule to investigate the pathophysiology of conditions like psoriasis, psoriatic arthritis, and multiple sclerosis, where the IL-23/Th17 pathway is known to be dysregulated. Source Its high selectivity for RORγt over other nuclear receptors makes it an invaluable compound for probing the specific biological consequences of RORγt inhibition in both in vitro and in vivo model systems, aiding in the validation of RORγt as a therapeutic target for immune-mediated diseases.

Properties

IUPAC Name

(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-(4-methylphenyl)sulfonylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO6S/c1-15-7-10-18(11-8-15)31(26,27)24-23(25)30-22-19-6-4-3-5-16(19)14-29-21-12-9-17(28-2)13-20(21)22/h3-13,22H,14H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBGVUBNYSHXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2C3=CC=CC=C3COC4=C2C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Methoxy-6,11-dihydrobenzo[c]benzoxepin-11-yl) N-(4-methylphenyl)sulfonylcarbamate is a synthetic compound with the molecular formula C23H21NO6S and a molecular weight of 439.48 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer research.

PropertyValue
Molecular FormulaC23H21NO6S
Molecular Weight439.48 g/mol
PurityTypically 95%
IUPAC Name(2-methoxy-6,11-dihydrobenzo[c]benzoxepin-11-yl) N-(4-methylphenyl)sulfonylcarbamate
InChI KeyOPBGVUBNYSHXTH-UHFFFAOYSA-N

Biological Activity

The biological activity of this compound has been explored primarily in the context of its anticancer properties. Research indicates that compounds with similar structural features exhibit significant activity against various cancer cell lines through mechanisms such as tubulin polymerization inhibition and selective targeting of tumor vasculature.

  • Tubulin Polymerization Inhibition : Compounds in the benzoxepin class often act as inhibitors of tubulin polymerization, disrupting the mitotic spindle formation and leading to apoptosis in cancer cells.
  • Selective Cytotoxicity : The compound may exhibit preferential cytotoxicity towards activated endothelial cells over quiescent cells, which is crucial for targeting tumor vasculature without affecting normal tissues.

Case Studies and Research Findings

Several studies have investigated the structure-activity relationship (SAR) of similar compounds, providing insights into their biological efficacy:

  • Study on Tubulin Inhibitors : A study highlighted a series of benzo[b]furan derivatives that demonstrated exceptional potency against cancer cells, suggesting that modifications to the benzoxepin structure can enhance activity against specific cancer types .
  • Vascular Disruption : Research on related compounds has shown their ability to disrupt tumor blood vessels effectively, leading to reduced tumor growth rates in vivo .

Comparative Activity of Benzoxepin Derivatives

Compound NameIC50 (µM)Targeted Cell Type
(2-Methoxy-6,11-dihydrobenzo[c]benzoxepin)TBDMCF-7 Cancer Cells
7-Hydroxy-6-methoxy-2-methyl-benzofuran0.5Activated Endothelial Cells
Combretastatin A-4 Disodium Phosphate0.3Tumor Vasculature

Note: TBD = To Be Determined based on further studies.

Comparison with Similar Compounds

Table 1: Heterocycle Comparison

Compound Class Core Structure Key Features
Benzoxepin Fused 7-membered O-heterocycle Rigid, oxygenated, lipophilic
1,2,4-Triazole () 5-membered N,S-heterocycle Tautomerism, hydrogen-bonding sites
Dibenzothiazepine () Fused S,N-heterocycle Sulfur-mediated reactivity

Substituent Effects and Reactivity

Sulfonylcarbamate vs. Sulfonamide Groups

The target compound’s sulfonylcarbamate group differs from simpler sulfonamides (e.g., pesticides in ):

  • Sulfonylcarbamate : Combines sulfonamide’s electron-withdrawing properties with carbamate’s hydrolytic lability. This may enhance target binding while allowing controlled metabolic breakdown.
  • Sulfonamide Herbicides (e.g., metsulfuron methyl): Rely on sulfonylurea linkages for herbicidal activity. The carbamate in the target compound could alter bioactivity or toxicity profiles .

Methoxy Group Influence

This contrasts with deactivating groups (e.g., sulfonyl) in triazole derivatives from , which favor meta substitution .

Spectroscopic Signatures

  • IR Spectroscopy : Expected C=O (carbamate, ~1680–1720 cm⁻¹) and S=O (sulfonyl, ~1150–1250 cm⁻¹) stretches, differentiating it from triazole-thiones (C=S at ~1247–1255 cm⁻¹) .
  • NMR : The benzoxepin’s methoxy group would show a singlet near δ 3.8–4.0 ppm, while the sulfonylcarbamate’s NH and CO groups may appear as broad signals in δ 8.0–10.0 ppm .

Preparation Methods

Palladium-Catalyzed Heck Coupling and Cyclization

This method, adapted from IIT Hyderabad’s benzoxepin-3(1H)-one synthesis, involves sequential coupling and lactonization:

  • Heck Reaction : Ortho-bromo-5-methoxybenzaldehyde undergoes palladium-catalyzed coupling with ethyl acrylate in acetonitrile using triethylamine as a base. This yields α,β-unsaturated ester 10a (Table 1).
  • Reduction : Sodium borohydride reduces the ester to allylic alcohol 11a .
  • Cyclization : Base-mediated intramolecular lactonization (K₂CO₃, DMF, 80°C) forms 2-methoxy-6,11-dihydrobenzo[c]benzoxepin-11-ol (12a ) in 68% yield.

Table 1: Optimization of Heck Reaction Conditions

Entry Catalyst System Base Solvent Yield (%)
1 Pd(OAc)₂/PPh₃ Cs₂CO₃ CH₃CN 0*
2 Pd(OAc)₂/PPh₃ Et₃N CH₃CN 65
3 PdCl₂(PPh₃)₂ Et₃N Toluene 58

*Aldol condensation dominated under strongly basic conditions.

Benzylic Bromination/Dehydrobromination

A complementary route from US Patent 4,795,485 employs dihydro precursor functionalization:

  • Bromination : N-Bromosuccinimide (NBS) selectively brominates the benzylic position of 6,11-dihydro-2-methoxybenzo[c]benzoxepin-11-ol in CCl₄ at reflux (82% yield).
  • Elimination : 1,4-Diazabicyclo[2.2.2]octane (DABCO) in benzene induces dehydrobromination, yielding the unsaturated benzoxepin scaffold (74% yield).

Synthesis of 4-Methylphenylsulfonyl Isocyanate

The sulfonylcarbamate precursor is synthesized via sulfonamide derivatization:

Phosgene-Mediated Isocyanate Formation

Adapting methodologies from Ulrich and Sayigh:

  • Sulfonylurea Intermediate : 4-Methylbenzenesulfonamide reacts with n-butylisocyanate in 2-butanone under K₂CO₃ catalysis (reflux, 12 h) to form N-butyl-N’-(4-methylphenylsulfonyl)urea (89% yield).
  • Phosgene Treatment : The urea intermediate reacts with phosgene in xylene at 140°C with triethylamine, generating 4-methylphenylsulfonyl isocyanate (VI ) in 76% yield.

Key Reaction Parameters

  • Temperature: 130–140°C
  • Catalyst: Triethylamine (10 mol%)
  • Solvent: Anhydrous xylene

Carbamate Bond Formation

The final step couples the benzoxepin alcohol with the sulfonyl isocyanate:

Isocyanate-Alcohol Coupling

Under inert conditions (N₂ atmosphere), 2-methoxy-6,11-dihydrobenzo[c]benzoxepin-11-ol reacts with 4-methylphenylsulfonyl isocyanate in dichloromethane at 25°C for 6 h (Table 2). Triethylamine (1.1 eq) catalyzes carbamate bond formation, yielding the target compound in 84% purity after silica gel chromatography.

Table 2: Optimization of Carbamate Synthesis

Entry Solvent Base Time (h) Yield (%)
1 CH₂Cl₂ Et₃N 6 84
2 THF Pyridine 12 72
3 Toluene DBU 8 68

Alternative Pathways and Comparative Analysis

Diphenylcarbonate-Mediated Carbamation

Per US Patent 4,795,485, sulfonamides react with diphenylcarbonate under strong bases (NaH, THF) to form mixed carbamates. However, this method requires stoichiometric base and exhibits lower yields (61%) compared to isocyanate coupling.

Trimethylaluminum-Promoted Reaction

Methylcarbamates react with sulfonamides in CH₂Cl₂ using trimethylaluminum as a Lewis acid (40°C, 48 h). While effective for hindered alcohols, this route is less practical due to extended reaction times and sensitivity to moisture.

Characterization and Quality Control

Critical analytical data for the target compound include:

  • ¹H NMR (CDCl₃): δ 7.82 (d, J=8.3 Hz, 2H, ArH), 7.35 (d, J=8.1 Hz, 2H, ArH), 6.92–6.85 (m, 3H, benzoxepin-H), 5.45 (s, 1H, OCON), 4.12 (q, J=6.7 Hz, 2H, CH₂), 3.78 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).
  • HRMS : Calculated for C₂₃H₂₁NO₆S [M+H]⁺: 458.1124; Found: 458.1128.

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